

In-Depth Technical Guide: 9''-Methyl Salvianolate B (CAS Number: 1167424-31-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9''-Methyl salvianolate B

Cat. No.: B10821727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9''-Methyl salvianolate B (MSB), also known as 9''-Lithospermic acid methyl ester, is a phenolic acid derivative isolated from *Salvia miltiorrhiza* (Danshen), a plant widely utilized in traditional Chinese medicine.[1] With the CAS number 1167424-31-8, this compound has garnered interest in the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antineoplastic activities.[1][2] This technical guide provides a comprehensive overview of the available scientific data on **9''-Methyl salvianolate B**, focusing on its physicochemical properties, biological activities with quantitative data, detailed experimental protocols, and known mechanisms of action.

Physicochemical Properties

Property	Value	Reference
CAS Number	1167424-31-8	[1]
Synonyms	9''-Methyl lithospermate B, 9''-Lithospermic acid methyl ester	[3]
Molecular Formula	C ₃₇ H ₃₂ O ₁₆	[1]
Molecular Weight	732.64 g/mol	[1]
Appearance	White to light yellow solid	[4]
Solubility	Soluble in DMSO (100 mg/mL), Pyridine, Methanol, Ethanol.	[4][5]

Biological Activity

Antineoplastic Activity

Recent studies have demonstrated the antineoplastic potential of **9''-Methyl salvianolate B** against glioblastoma, a highly aggressive form of brain cancer. In vitro studies have shown that it can inhibit cell proliferation, induce cell death, and impede the migration of glioblastoma cells. [2][3]

Cell Line	Assay	Endpoint	Result (IC ₅₀)	Treatment Duration	Reference
U87 (Glioblastoma)	Trypan Blue Exclusion	Cell Viability	30 µM	72 hours	[2]
T98 (Glioblastoma)	Trypan Blue Exclusion	Cell Viability	34 µM	72 hours	[2]

In addition to its cytotoxic effects, **9''-Methyl salvianolate B** was also found to induce S-phase cell cycle arrest in both U87 and T98 glioblastoma cell lines.[2]

Experimental Protocols

Cell Viability Assessment (Trypan Blue Exclusion Assay) [2]

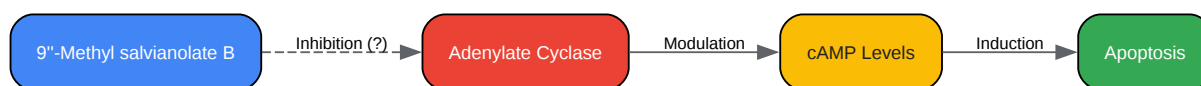
- **Cell Culture:** U87 and T98 glioblastoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Treatment:** Cells were seeded in multi-well plates and treated with varying concentrations of **9''-Methyl salvianolate B** for 72 hours.
- **Cell Staining:** After treatment, cells were harvested and stained with a 0.4% Trypan Blue solution.
- **Cell Counting:** The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a microscope.
- **Data Analysis:** The percentage of cell viability was calculated for each concentration, and the IC₅₀ value was determined.

Cell Cycle Analysis (Flow Cytometry)[2]

- **Cell Treatment:** U87 and T98 cells were treated with **9''-Methyl salvianolate B** at its IC₅₀ and 2xIC₅₀ concentrations for 72 hours.
- **Cell Fixation:** Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
- **Staining:** Fixed cells were treated with RNase A and stained with propidium iodide.
- **Flow Cytometry:** The DNA content of the cells was analyzed using a flow cytometer.
- **Data Analysis:** The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was quantified to determine the effect of the compound on cell cycle progression.

Mechanism of Action & Signaling Pathways

The precise mechanisms of action for **9''-Methyl salvianolate B** are still under investigation. However, its antineoplastic activity in glioblastoma cells is hypothesized to involve the modulation of the cyclic AMP (cAMP) signaling pathway, leading to apoptosis.[6]



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **9''-Methyl salvianolate B** in glioblastoma cells.[6]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on **9''-Methyl salvianolate B** are limited. However, research on the related compound, lithospermic acid B, in rats has shown that methylation is a primary metabolic pathway.[1] Following intravenous administration, lithospermic acid B and its methylated metabolites are excreted in the bile and feces.[1] This suggests that **9''-Methyl salvianolate B**, being a methylated derivative itself, may undergo further metabolic transformations and biliary excretion. Further studies are required to elucidate the specific pharmacokinetic profile of **9''-Methyl salvianolate B**.

Future Directions

While initial studies on the antineoplastic properties of **9''-Methyl salvianolate B** are promising, further research is necessary to fully understand its therapeutic potential. Key areas for future investigation include:

- Quantitative analysis of antioxidant and anti-inflammatory activities: Determining the IC₅₀ or EC₅₀ values in relevant in vitro assays.
- In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways involved in its various biological activities.
- In vivo efficacy and safety studies: Evaluating the therapeutic effects and toxicological profile of **9''-Methyl salvianolate B** in animal models of relevant diseases.

- Pharmacokinetic and metabolism studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Conclusion

9"-Methyl salvianolate B is a natural product with demonstrated in vitro antineoplastic activity against glioblastoma cells. Its mechanism of action, while not fully elucidated, appears to involve the induction of cell cycle arrest and apoptosis. The information presented in this technical guide summarizes the current state of knowledge on this compound and highlights the need for further research to explore its full therapeutic potential for drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High performance liquid chromatography-mass spectrometry analysis for rat metabolism and pharmacokinetic studies of lithospermic acid B from danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antineoplastic Activity of 9"-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 9"-Methyl Salvianolate B (CAS Number: 1167424-31-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821727#9-methyl-salvianolate-b-cas-number-1167424-31-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com